REACTION_CXSMILES
|
[F:1][C:2]1[N:7]=[CH:6][C:5](OB(O)O)=[CH:4][CH:3]=1.Br[C:13]1[CH:27]=[CH:26][C:16]([O:17][CH2:18][CH2:19][N:20]2[CH2:25][CH2:24][O:23][CH2:22][CH2:21]2)=[CH:15][CH:14]=1.C(=O)([O-])[O-].[Na+].[Na+].CC(OC)(C)C>O.COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:1][C:2]1[N:7]=[CH:6][C:5]([C:13]2[CH:27]=[CH:26][C:16]([O:17][CH2:18][CH2:19][N:20]3[CH2:25][CH2:24][O:23][CH2:22][CH2:21]3)=[CH:15][CH:14]=2)=[CH:4][CH:3]=1 |f:2.3.4,^1:50,52,71,90|
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Name
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6-fluoropyridin-3-ylboric acid
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Quantity
|
2.84 kg
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=N1)OB(O)O
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Name
|
|
Quantity
|
4.27 kg
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(OCCN2CCOCC2)C=C1
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Name
|
|
Quantity
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27 L
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Type
|
solvent
|
Smiles
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COCCOC
|
Name
|
|
Quantity
|
4.74 kg
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
17.1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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COCCOC
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Name
|
|
Quantity
|
750 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
80 (± 5) °C
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Type
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CUSTOM
|
Details
|
stirred overnight (17 h)
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A 72 L reactor equipped
|
Type
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TEMPERATURE
|
Details
|
with reflux condenser
|
Type
|
CUSTOM
|
Details
|
sparging tube
|
Type
|
CUSTOM
|
Details
|
Argon was bubbled through the reaction mixture for 50 minutes
|
Duration
|
50 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to between 18-22° C
|
Type
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STIRRING
|
Details
|
stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with MTBE (2×26.7 L)
|
Type
|
EXTRACTION
|
Details
|
The combined organics were extracted with 2M HCl (1×15.0 L, 3×21.8 L)
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Type
|
ADDITION
|
Details
|
The aqueous phase was then charged back to the reactor and ethyl acetate
|
Type
|
ADDITION
|
Details
|
was added (26.7 L)
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a temperature between 15-25° C
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate (2×26.7 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=N1)C1=CC=C(OCCN2CCOCC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4555 g | |
YIELD: PERCENTYIELD | 67.1% | |
YIELD: CALCULATEDPERCENTYIELD | 101% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |